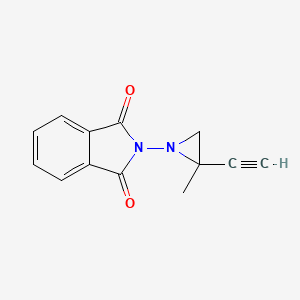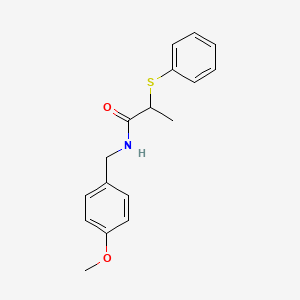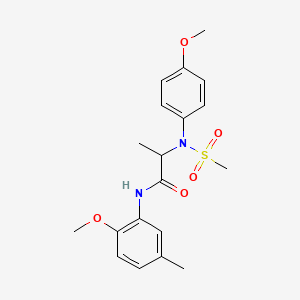
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione
Vue d'ensemble
Description
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione, also known as EO9, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It belongs to the class of compounds known as bioreductive drugs, which are designed to target hypoxic (low-oxygen) regions of tumors.
Mécanisme D'action
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione is a bioreductive drug, which means that it is activated by the presence of low oxygen levels within tumors. Once activated, this compound forms free radicals that damage DNA and other cellular components, leading to cell death. This mechanism of action makes this compound particularly effective against hypoxic regions of tumors, which are often resistant to other treatments.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of a number of enzymes involved in DNA replication and repair, which may contribute to its anti-cancer effects. This compound has also been shown to induce apoptosis (programmed cell death) in cancer cells, while leaving normal cells relatively unaffected.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione has a number of advantages and limitations for use in lab experiments. One advantage is that it is relatively easy to synthesize, and can be obtained in relatively large quantities. Another advantage is that it has been extensively studied, and its mechanism of action is well understood. However, this compound also has some limitations. One limitation is that it is highly reactive, and can be difficult to handle in the lab. Another limitation is that its effectiveness can be highly dependent on the presence of low oxygen levels within tumors, which can be difficult to replicate in lab experiments.
Orientations Futures
There are a number of potential future directions for research on 2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione. One direction is to investigate its potential for use in combination with other cancer treatments, such as radiation or chemotherapy. Another direction is to investigate its potential for use in treating specific types of cancer, such as breast cancer or lung cancer. Additionally, there is potential for further research into the mechanism of action of this compound, which could lead to the development of even more effective cancer treatments.
Applications De Recherche Scientifique
2-(2-ethynyl-2-methyl-1-aziridinyl)-1H-isoindole-1,3(2H)-dione has been the subject of numerous scientific studies, which have investigated its potential as a cancer treatment. It has been shown to be effective against a wide range of cancer cell lines, including those that are resistant to other chemotherapy drugs. This compound works by selectively targeting hypoxic regions within tumors, which are often resistant to radiation and other treatments.
Propriétés
IUPAC Name |
2-(2-ethynyl-2-methylaziridin-1-yl)isoindole-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O2/c1-3-13(2)8-14(13)15-11(16)9-6-4-5-7-10(9)12(15)17/h1,4-7H,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTSCHDSTYUFCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN1N2C(=O)C3=CC=CC=C3C2=O)C#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-methyl-3-nitrophenyl)sulfonyl]azepane](/img/structure/B3928503.png)
![N-(2-furylmethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3928515.png)
![3-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B3928521.png)
![7-(3,4-difluorobenzyl)-2-(2-methyl-3-furoyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B3928526.png)

![ethyl 4-{[3-(2-furyl)-2-phenylacryloyl]amino}benzoate](/img/structure/B3928562.png)
![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B3928564.png)

![2-bromo-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3928576.png)


![N-(4-bromo-3-methylphenyl)-2-[(4-chlorophenyl)thio]propanamide](/img/structure/B3928610.png)
![N-[2-(4-chlorophenyl)-2H-1,2,3-benzotriazol-5-yl]-2-methyl-3-nitrobenzamide](/img/structure/B3928624.png)
![2-fluoro-N-[({3-[(2-methylbenzoyl)amino]phenyl}amino)carbonothioyl]benzamide](/img/structure/B3928626.png)